

Physicochemical Properties of Sisapronil: A Technical Guide for Formulation Development

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Compound of Interest

Compound Name: *Sisapronil*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Sisapronil**, a phenylpyrazole ectoparasiticide. The data and methodologies presented are intended to support researchers and formulation scientists in the development of stable and effective veterinary drug products.

Chemical Identity and Core Properties

Sisapronil is a white to off-white solid belonging to the phenylpyrazole class of antiparasitics.

[1] It is identified by the IUPAC name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile and the CAS Number 856225-89-3.[2] Its high molecular weight and complex structure contribute significantly to its physicochemical behavior.

Quantitative Physicochemical Data

The successful formulation of a drug substance is fundamentally dependent on its intrinsic physicochemical characteristics. The following table summarizes the key quantitative properties of **Sisapronil**.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₆ Cl ₂ F ₈ N ₄	[1][2]
Molecular Weight	465.1 g/mol	[2]
Appearance	White to off-white solid	[1]
Melting Point	185-186°C (for Form A and Form B)	[1]
Partition Coefficient	Log P: 5.1	[1]
Aqueous Solubility	0.002 g/L	[1]
Solubility in Organic Solvents & Oils	Ethanol: 130 g/L Benzyl Benzoate: 150 g/L Long-chain triglyceride oils: 20 g/L Medium-chain triglyceride oils: 100 g/L Short-chain triglyceride oils: 400 g/L	[1]

Implications for Formulation

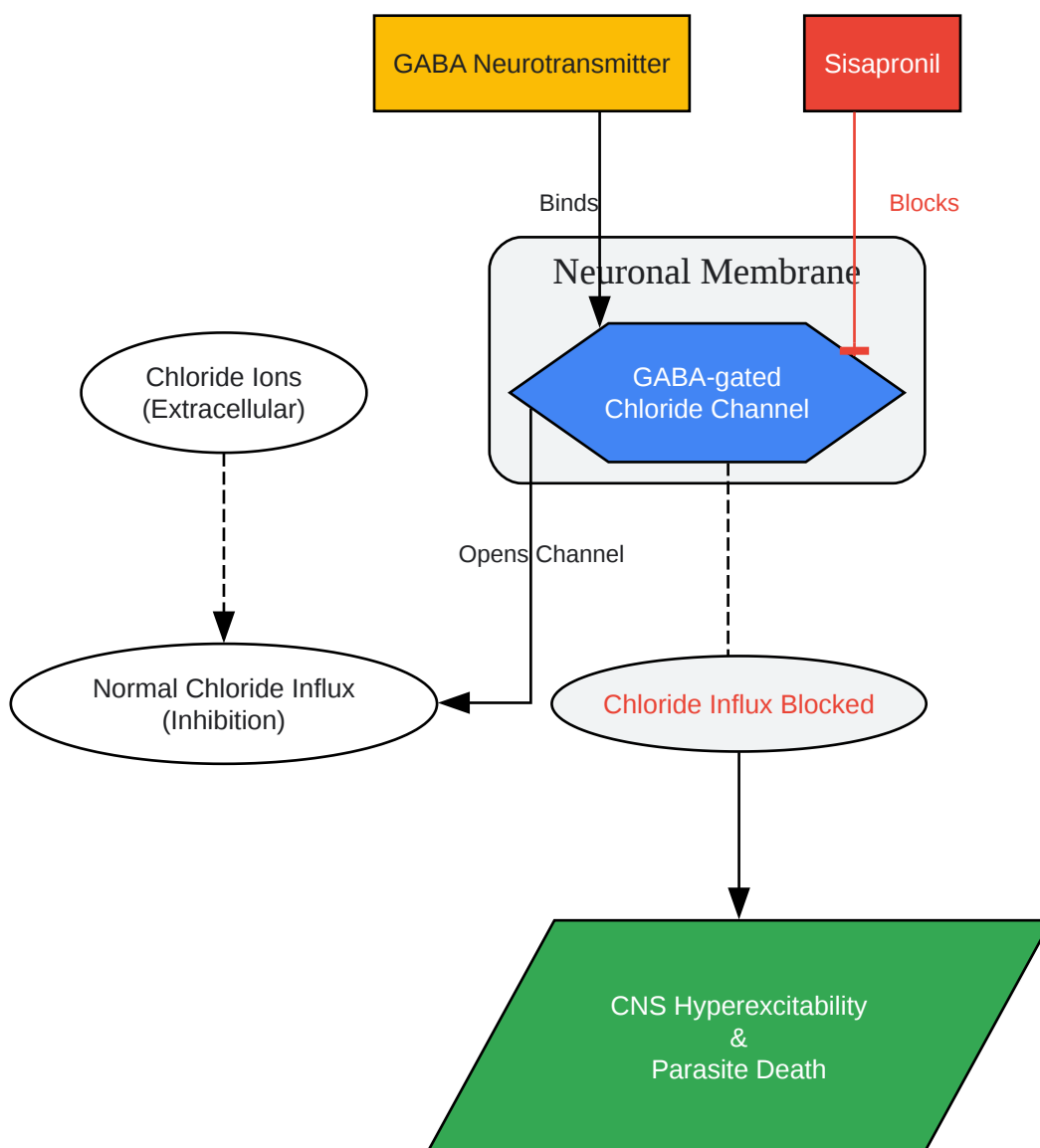
The physicochemical profile of **Sisapronil** strongly guides the strategy for its formulation, particularly for its intended use as a long-acting subcutaneous injectable.[1]

- Solubility and Lipophilicity:** **Sisapronil**'s extremely low aqueous solubility (0.002 g/L) and high partition coefficient (Log P = 5.1) classify it as a highly lipophilic compound.[1] This profile makes it unsuitable for simple aqueous formulations but an excellent candidate for lipid-based or non-aqueous delivery systems. The high solubility in short- and medium-chain triglyceride oils (400 g/L and 100 g/L, respectively) and organic solvents like benzyl benzoate (150 g/L) provides a clear path for developing oil-based depot injections, which can facilitate sustained release of the drug over an extended period.[1]
- Solid-State Properties:** The high melting point of 185-186°C suggests a stable crystal lattice.[1] The mention of "Form A and Form B" indicates the potential for polymorphism, a critical factor in formulation development.[1] Different polymorphic forms can exhibit variations in

solubility, dissolution rate, and stability, necessitating thorough solid-state characterization during drug product development to ensure consistent performance.

Mechanism of Action: GABA-gated Chloride Channel Blockade

Sisapronil exerts its parasitocidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels, with a high affinity for those gated by the neurotransmitter gamma-aminobutyric acid (GABA) in invertebrates.^[1] This binding blocks the influx of chloride ions through the cell membrane, which disrupts the inhibitory signaling of the central nervous system.^[1] The resulting uncontrolled neuronal stimulation leads to hyperexcitability, paralysis, and ultimately the death of the parasite.^[1]



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Mechanism of Action of **Sisapronil** on GABA-gated Chloride Channels.

Experimental Protocols: Quantification in Tissues

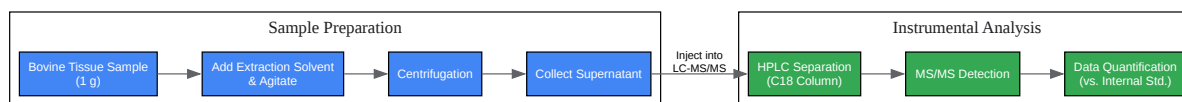
Accurate quantification of **Sisapronil** in biological matrices is essential for pharmacokinetic and residue studies. A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for its determination in bovine tissues.

[1]

Methodology: LC-MS/MS Analysis of **Sisapronil** in Bovine Tissue

- Sample Preparation & Extraction:
 - Weigh 1 gram of homogenized tissue into a centrifuge tube.
 - Add a solution of 1% trifluoroacetic acid in a 9:1 mixture of acetonitrile and water ($\text{CH}_3\text{CN}:\text{H}_2\text{O}$).[\[1\]](#)
 - Agitate thoroughly to ensure complete extraction.
 - Centrifuge the sample to pellet solid debris.
 - Carefully transfer the resulting supernatant into an HPLC vial for analysis. No further purification is performed.[\[1\]](#)
- Chromatographic Conditions:
 - System: High-Performance Liquid Chromatography (HPLC).
 - Column: C18 stationary phase (5 μm , 2 x 50 mm) equipped with a C18 guard column.[\[1\]](#)
 - Mobile Phase A: 0.027% formic acid in 2 mM ammonium acetate.[\[1\]](#)
 - Mobile Phase B: Acetonitrile.[\[1\]](#)
 - Flow Rate: 0.5 mL/min.[\[1\]](#)
 - Injection Volume: 5 μL .[\[1\]](#)
 - Gradient Elution: The proportion of Mobile Phase B is increased from 55% to 95% between 0.6 and 2.4 minutes to elute the analyte.[\[1\]](#)
- Detection:
 - System: Tandem Mass Spectrometer (MS/MS).
 - Internal Standard: A stable isotope-labeled version of **Sisapronil** is used for accurate quantification.[\[1\]](#)

- Quantification: The concentration is determined by comparing the analyte's response to that of the internal standard against a standard curve.



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